A Comprehensive Technical Guide to (2E)-1,1,1-Trifluoro-3-nitrobut-2-ene: Synthesis, Properties, and Reactivity
A Comprehensive Technical Guide to (2E)-1,1,1-Trifluoro-3-nitrobut-2-ene: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2E)-1,1,1-trifluoro-3-nitrobut-2-ene is a highly functionalized fluorinated nitroalkene that has emerged as a potent and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the powerful electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups, render the carbon-carbon double bond exceptionally electrophilic. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and characteristic reactivity of this compound. We will delve into its utility in key carbon-carbon bond-forming reactions, such as Hetero-Diels-Alder and Michael addition reactions, which are instrumental in constructing complex molecular architectures. The insights provided herein are intended to empower researchers and drug development professionals to leverage the synthetic potential of this valuable reagent for creating novel fluorinated molecules with significant therapeutic potential. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1][2].
Molecular and Physicochemical Properties
The combination of the trifluoromethyl and nitro groups on the butene scaffold dictates the compound's physical and chemical nature. While extensive experimental data is not cataloged in a single public repository, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | (2E)-1,1,1-trifluoro-3-nitrobut-2-ene | Standard nomenclature |
| Molecular Formula | C₄H₄F₃NO₂ | --- |
| Molecular Weight | 169.08 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar nitroalkenes |
| Key Structural Features | Conjugated nitroalkene, terminal trifluoromethyl group | Analysis of structure |
| Electronic Nature | Highly electron-deficient (electrophilic) double bond | Due to the strong inductive and resonance electron-withdrawing effects of the -CF₃ and -NO₂ groups. |
Synthesis and Handling
Conjugated nitroalkenes are commonly synthesized via the Henry (nitroaldol) reaction, followed by dehydration of the resulting nitro-alcohol intermediate[3].
General Synthetic Workflow
The synthesis of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene typically involves the condensation of a trifluoromethyl carbonyl compound with a primary nitroalkane, followed by elimination of water.
Caption: General synthesis workflow for (2E)-1,1,1-trifluoro-3-nitrobut-2-ene.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for nitroalkene synthesis.[3]
-
Reaction Setup: To a stirred solution of nitroethane (1.2 equivalents) and a mild base catalyst (e.g., piperidine, 0.1 equivalents) in a suitable aprotic solvent (e.g., toluene) at 0 °C, add trifluoroacetaldehyde (1.0 equivalent) dropwise.
-
Henry Condensation: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the formation of the nitro-alcohol intermediate (1,1,1-trifluoro-3-nitro-butan-2-ol) by Thin Layer Chromatography (TLC)[4].
-
Dehydration: Cool the reaction mixture back to 0 °C. Add a dehydrating agent, such as acetic anhydride (1.5 equivalents) or methanesulfonyl chloride (1.2 equivalents) in the presence of a stronger base like triethylamine (1.5 equivalents).
-
Reaction Completion: Stir the mixture at room temperature for 4-8 hours until the nitro-alcohol is fully consumed (as monitored by TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (2E)-1,1,1-trifluoro-3-nitrobut-2-ene.
Chemical Reactivity and Synthetic Applications
The pronounced electrophilicity of the double bond makes (2E)-1,1,1-trifluoro-3-nitrobut-2-ene an exceptional substrate for a variety of nucleophilic addition and cycloaddition reactions.
Hetero-Diels-Alder Reactions ([4+2] Cycloadditions)
(2E)-1,1,1-trifluoro-3-nitrobut-2-ene is a potent dienophile in Hetero-Diels-Alder reactions, particularly with electron-rich dienes such as enamines. These reactions provide a direct route to highly substituted, fluorinated heterocyclic systems. The reaction with enamines typically proceeds via a [4+2] cycloaddition to form stable 1,2-oxazine N-oxides[5]. Theoretical studies suggest this reaction occurs through a one-step, non-concerted mechanism that may involve zwitterionic intermediates[6].
Caption: Reaction pathway of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene with enamines.
Experimental Protocol: Diastereoselective Synthesis of a γ-Nitroketone[5]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the enamine (e.g., 3,3-dimethyl-2-morpholinobutene, 1.0 equivalent) in anhydrous benzene.
-
Addition of Nitroalkene: Add a solution of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene (1.0 equivalent) in benzene dropwise at room temperature.
-
Cycloaddition: Stir the reaction for 1-3 hours. The intermediate 1,2-oxazine N-oxide can be isolated or used directly.
-
Hydrolysis: To the reaction mixture, add dilute hydrochloric acid (e.g., 5% HCl) and stir vigorously for 30 minutes.
-
Work-up: Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo and purify the resulting crude γ-nitroketone by flash column chromatography or recrystallization.
Michael Addition (Conjugate Addition)
As a classic Michael acceptor, (2E)-1,1,1-trifluoro-3-nitrobut-2-ene readily reacts with a wide array of soft nucleophiles (Michael donors). This reaction is a powerful tool for C-C and C-heteroatom bond formation[7][8]. The strong electron-withdrawing groups stabilize the negative charge in the resulting nitronate intermediate, driving the reaction forward[9].
Common Michael Donors:
-
Active methylene compounds (e.g., malonates, β-ketoesters)
-
Enolates and enamines[5]
-
Organometallic reagents (e.g., organocuprates)
-
Nitroalkanes[9]
-
Thiols and amines
Caption: General mechanism for the Michael addition to (2E)-1,1,1-trifluoro-3-nitrobut-2-ene.
Spectroscopic Characterization
The structural features of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene give rise to a distinct spectroscopic signature, which is essential for its identification and characterization[10][11].
| Spectroscopy | Expected Chemical Shift (δ) / Absorption (cm⁻¹) | Key Features |
| ¹H NMR | δ 7.0-7.5 (q, 1H, vinyl CH ), δ 2.5-2.7 (d, 3H, CH ₃) | Quartet for the vinyl proton due to coupling with the -CF₃ group. Doublet for the methyl protons due to coupling with the vinyl proton. |
| ¹³C NMR | δ 120-125 (q, C F₃), δ 130-145 (alkene carbons), δ ~15 (CH₃) | The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling. |
| ¹⁹F NMR | δ -65 to -75 | A singlet is expected (if no other fluorine atoms are nearby), characteristic of a CF₃ group adjacent to a double bond. |
| IR Spectroscopy | ~1650 cm⁻¹ (C=C stretch), ~1550 & ~1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch), ~1100-1300 cm⁻¹ (C-F stretch) | Strong absorptions for the nitro and trifluoromethyl groups are characteristic[10]. |
| Mass Spec (EI) | M⁺ at m/z = 169 | Fragmentation may include loss of NO₂ (m/z = 123) and CF₃ (m/z = 100). |
Conclusion and Outlook for Drug Development
(2E)-1,1,1-trifluoro-3-nitrobut-2-ene is more than just a chemical curiosity; it is a powerful enabler for the synthesis of complex, high-value molecules. Its well-defined reactivity allows for the controlled and often stereoselective introduction of the trifluoromethyl group alongside other functionalities. For drug development professionals, this reagent opens doors to:
-
Novel Heterocycles: Building blocks for scaffolds that are prevalent in many classes of pharmaceuticals[1].
-
Fluorinated Analogues: Rapid synthesis of fluorinated versions of existing compounds to improve pharmacokinetic profiles (e.g., blocking metabolic sites)[2].
-
Diverse Precursors: The nitro group in the reaction products can be readily transformed into other functional groups, such as amines, ketones (via the Nef reaction), or used to direct further synthetic steps, dramatically increasing the molecular diversity accessible from a single starting material[9][12].
As the demand for more sophisticated and effective therapeutic agents grows, the strategic use of versatile building blocks like (2E)-1,1,1-trifluoro-3-nitrobut-2-ene will be indispensable in the rapid discovery and development of next-generation pharmaceuticals.
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